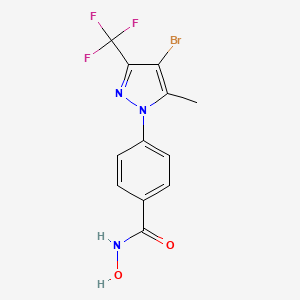
4-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-N-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-5-metil-3-(trifluorometil)-1H-pirazol-1-il)-N-hidroxibenzamida es un compuesto orgánico complejo que presenta un anillo de pirazol sustituido con bromo, metil y grupos trifluorometil, así como una porción de benzamida con un grupo hidroxilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(4-Bromo-5-metil-3-(trifluorometil)-1H-pirazol-1-il)-N-hidroxibenzamida típicamente involucra múltiples pasos, comenzando con la formación del anillo de pirazol. Un método común involucra la reacción de 4-bromo-5-metil-3-(trifluorometil)pirazol con un derivado de benzamida apropiado bajo condiciones específicas. Las condiciones de reacción a menudo incluyen el uso de solventes como dimetilformamida (DMF) y catalizadores como paladio sobre carbono (Pd/C) para facilitar la reacción de acoplamiento.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso estaría optimizado para rendimiento y pureza, a menudo involucrando reactores automatizados y medidas estrictas de control de calidad para garantizar la consistencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(4-Bromo-5-metil-3-(trifluorometil)-1H-pirazol-1-il)-N-hidroxibenzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar un grupo carbonilo.
Reducción: El átomo de bromo puede reducirse a un átomo de hidrógeno.
Sustitución: El átomo de bromo puede sustituirse con otros grupos funcionales como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) con un catalizador de paladio.
Sustitución: Nucleófilos como azida de sodio (NaN3) o tiourea (NH2CSNH2) en condiciones básicas.
Productos principales
Oxidación: Formación de 4-(4-Bromo-5-metil-3-(trifluorometil)-1H-pirazol-1-il)benzamida.
Reducción: Formación de 4-(5-Metil-3-(trifluorometil)-1H-pirazol-1-il)-N-hidroxibenzamida.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-(4-Bromo-5-metil-3-(trifluorometil)-1H-pirazol-1-il)-N-hidroxibenzamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como alta estabilidad térmica o características electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de 4-(4-Bromo-5-metil-3-(trifluorometil)-1H-pirazol-1-il)-N-hidroxibenzamida involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad catalítica. El grupo trifluorometil puede mejorar la afinidad de unión y la selectividad del compuesto para su objetivo, mientras que el grupo hidroxilo puede formar enlaces de hidrógeno con residuos de aminoácidos en el sitio activo de la enzima.
Comparación Con Compuestos Similares
Compuestos similares
4-Bromo-5-metil-3-(trifluorometil)pirazol: Un precursor en la síntesis del compuesto objetivo.
4-Bromo-3-metil-5-(trifluorometil)pirazol: Otro derivado de pirazol con sustituyentes similares, pero con patrones de sustitución diferentes.
Unicidad
4-(4-Bromo-5-metil-3-(trifluorometil)-1H-pirazol-1-il)-N-hidroxibenzamida es único debido a la presencia de ambas porciones de pirazol y benzamida, lo que confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C12H9BrF3N3O2 |
|---|---|
Peso molecular |
364.12 g/mol |
Nombre IUPAC |
4-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-hydroxybenzamide |
InChI |
InChI=1S/C12H9BrF3N3O2/c1-6-9(13)10(12(14,15)16)17-19(6)8-4-2-7(3-5-8)11(20)18-21/h2-5,21H,1H3,(H,18,20) |
Clave InChI |
LYTJGBCDQBSITN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)NO)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-Methyl-6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11793538.png)

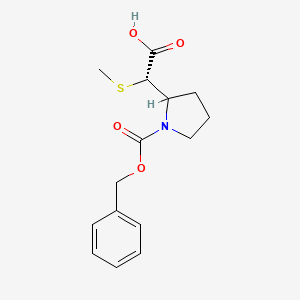
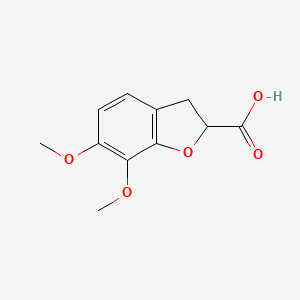

![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11793582.png)



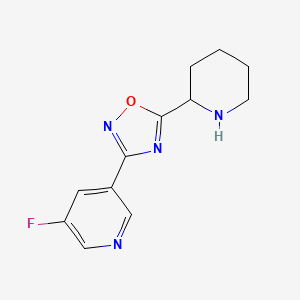
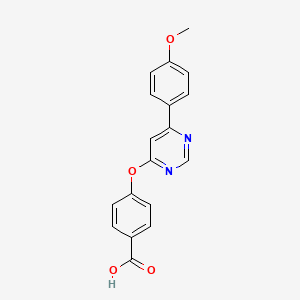
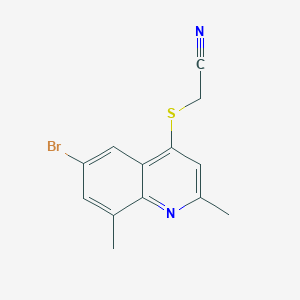
![1-Bromo-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazin-8-amine](/img/structure/B11793626.png)
